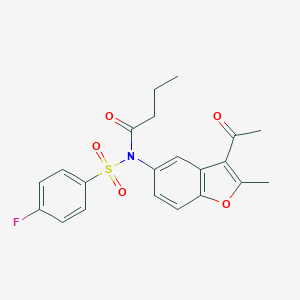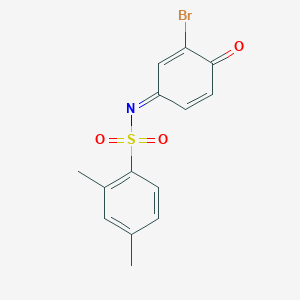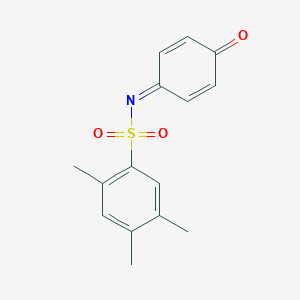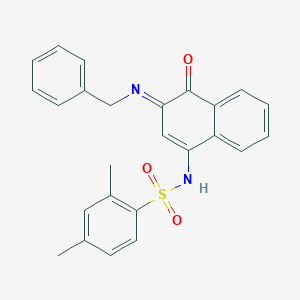
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide, also known as AMBS, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have activity against a variety of cancer cell lines and has also been investigated for its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called HDAC6. This enzyme plays a role in the regulation of cell growth and division, and its inhibition has been shown to lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide in lab experiments is its specificity for HDAC6. This allows researchers to study the effects of HDAC6 inhibition on cellular processes without the interference of other enzymes. However, one limitation of using this compound is its complex synthesis process, which may limit its availability for widespread use in research.
Orientations Futures
There are several potential future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the preparation of the benzofuran intermediate, which is then coupled with the butyryl chloride reagent to form the desired product. The final step involves the addition of the fluorobenzenesulfonamide group to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluorobenzenesulfonamide has been studied extensively for its potential therapeutic applications. In vitro studies have shown that this compound has activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H20FNO5S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylbutanamide |
InChI |
InChI=1S/C21H20FNO5S/c1-4-5-20(25)23(29(26,27)17-9-6-15(22)7-10-17)16-8-11-19-18(12-16)21(13(2)24)14(3)28-19/h6-12H,4-5H2,1-3H3 |
Clé InChI |
SQRUHGDSSSCIIH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)

![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)

![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)

